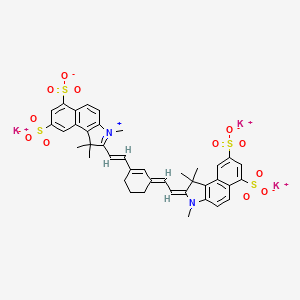

Sulfo-Cy7.5 dimethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H37K3N2O12S4 |

|---|---|

Molecular Weight |

983.3 g/mol |

IUPAC Name |

tripotassium;(2E)-1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |

InChI Key |

WJGKEWOIVDPUAP-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectral Profile of Sulfo-Cy7.5 Dimethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. Designed for professionals in research and drug development, this document outlines key quantitative data, details the experimental methodologies for their determination, and visually represents the fundamental principles of fluorescence.

Core Spectral Properties

This compound is a water-soluble, non-functionalized cyanine dye recognized for its bright fluorescence in the near-infrared spectrum.[1] Its high molar absorption coefficient makes it a valuable tool for various technical applications.[1] The key spectral characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Spectral Property | Value | Unit |

| Excitation Maximum (λex) | 778 | nm |

| Emission Maximum (λem) | 797 | nm |

| Molar Extinction Coefficient (ε) | 222,000 | L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.21 | |

| Stokes Shift | 19 | nm |

| Solubility | Good in water, DMF, DMSO | |

| Appearance | Green powder |

Note: Spectral properties can be influenced by the solvent and other environmental factors. The provided values are based on supplier data.[1]

Experimental Protocols

The accurate determination of the spectral properties of a fluorophore is critical for its effective application. The following sections detail the standard experimental methodologies used to measure the key spectral parameters of dyes like this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance (excitation) and fluorescence emission.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically water, DMF, or DMSO, in a standard 10 mm path length quartz cuvette. To minimize inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.

-

Instrumentation: A calibrated spectrofluorometer is used for these measurements.

-

Absorption Spectrum Acquisition: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 600-850 nm) and measuring the absorbance at each wavelength. The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

-

Emission Spectrum Acquisition: The sample is excited at its absorption maximum (778 nm). The emitted fluorescence is then scanned over a range of longer wavelengths (e.g., 780-900 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

The molar extinction coefficient is determined using the Beer-Lambert law (A = εlc), which relates absorbance (A) to the molar concentration (c), the path length of the cuvette (l), and the molar extinction coefficient (ε).

-

Preparation of Standard Solutions: A series of solutions of this compound of known concentrations are prepared in a suitable solvent.

-

Absorbance Measurement: The absorbance of each solution is measured at the excitation maximum (778 nm) using a spectrophotometer.

-

Data Analysis: A plot of absorbance versus concentration is generated. The slope of the resulting linear regression line corresponds to the molar extinction coefficient (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology:

The relative method, comparing the dye to a well-characterized standard, is commonly employed.

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission properties that are as close as possible to this compound is chosen.

-

Sample and Standard Preparation: Solutions of both the this compound (sample) and the standard are prepared in the same solvent. The concentrations are adjusted so that their absorbances are identical at the same excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Visualizing Fluorescence Principles

The following diagram illustrates the fundamental process of fluorescence, including the absorption of a photon, the excited state lifetime, and the subsequent emission of a photon at a longer wavelength, which gives rise to the Stokes shift.

Caption: The process of fluorescence, from excitation to emission and the resulting Stokes shift.

References

Sulfo-Cy7.5 Dimethyl: A Technical Guide to Absorption and Emission Spectra for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. This document details its absorption and emission characteristics, outlines experimental protocols for its use, and presents key data in a structured format to support researchers and professionals in drug development and other scientific fields.

Core Spectroscopic Properties

This compound is a water-soluble cyanine dye known for its bright fluorescence in the near-infrared spectrum. Its exceptional molar absorption coefficient makes it a valuable tool for various technical applications, including in vivo imaging.[1] The key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation/Absorption Maximum (λabs) | 778 nm | [1] |

| Emission Maximum (λem) | 797 nm | [1] |

| Molar Extinction Coefficient (ε) | 222,000 L·mol-1·cm-1 | [1] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [1] |

| Solubility | Good in water, DMF, DMSO |

Experimental Protocols

Measurement of Absorption and Emission Spectra

A detailed protocol for accurately measuring the absorption and emission spectra of this compound is crucial for reliable experimental outcomes.

Objective: To determine the maximal absorption and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

-

Solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or water)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Dilute the stock solution to a working concentration, typically in the micromolar range, in the desired final solvent (e.g., PBS pH 7.4). Ensure the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (generally below 0.1 AU) to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the this compound solution.

-

Scan a wavelength range from approximately 600 nm to 900 nm.

-

Record the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Use the same cuvette with the this compound solution.

-

Set the excitation wavelength to the determined λabs (e.g., 778 nm).

-

Set the emission scan range from slightly above the excitation wavelength to approximately 900 nm (e.g., 785 nm to 900 nm).

-

Record the wavelength of maximum fluorescence emission (λem).

-

Diagram of the Experimental Workflow for Spectral Measurement:

Caption: Workflow for determining the absorption and emission spectra of this compound.

Protein Labeling with Sulfo-Cy7.5

Sulfo-Cy7.5 is often supplied with a reactive group, such as an NHS ester, for covalent labeling of proteins.

Objective: To covalently label a protein with Sulfo-Cy7.5 NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).

-

-

Dye Preparation:

-

Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add a calculated molar excess of the dye solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of dye to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

Diagram of the Protein Labeling Workflow:

Caption: General workflow for labeling proteins with Sulfo-Cy7.5 NHS ester.

Factors Influencing Spectral Properties

The absorption and emission spectra of cyanine dyes can be influenced by their environment.

-

Solvent Polarity: While Sulfo-Cy7.5 is designed for aqueous environments, changes in the local microenvironment's polarity can cause slight shifts in its spectral peaks.

-

pH: Many cyanine dyes are relatively insensitive to pH within the physiological range. For instance, Cy7 has been shown to be generally insensitive to pH changes between 3 and 10.

-

Aggregation: At high concentrations, cyanine dyes can form aggregates, which can lead to changes in their absorption and emission spectra, often resulting in a broadening or shifting of the peaks. It is therefore recommended to work at concentrations where the dye exists predominantly in its monomeric form for consistent spectral properties.

Applications in Research and Drug Development

The favorable near-infrared spectral properties of this compound make it a powerful tool for various applications:

-

In Vivo Imaging: The emission in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, making it ideal for non-invasive imaging in small animal models.

-

Fluorescence Microscopy: Labeled antibodies and other biomolecules can be used to visualize specific targets in cells and tissues.

-

Flow Cytometry: Its strong fluorescence signal allows for the detection and sorting of labeled cells.

This technical guide provides foundational information for the effective use of this compound. For specific applications, further optimization of protocols may be required.

References

A Technical Guide to the Water Solubility of Near-Infrared Cyanine Dyes for Researchers and Drug Development Professionals

Introduction: Near-infrared (NIR) cyanine dyes have emerged as indispensable tools in biomedical research and drug development, primarily due to their favorable optical properties that allow for deep tissue imaging with minimal autofluorescence. However, the inherent hydrophobicity of the cyanine core structure often limits their application in aqueous biological environments, leading to challenges such as aggregation, reduced quantum yield, and poor biocompatibility. This technical guide provides an in-depth exploration of the strategies employed to enhance the water solubility of NIR cyanine dyes, with a focus on chemical modifications and their impact on the physicochemical properties of these fluorophores. This guide also presents detailed experimental protocols and visual representations of relevant biological pathways to aid researchers in the practical application of these vital imaging agents.

Enhancing Water Solubility: Key Strategies and Their Impact

The poor water solubility of early cyanine dyes like Indocyanine Green (ICG) has driven the development of various chemical modification strategies to improve their performance in biological systems. The primary approach involves the introduction of hydrophilic functional groups to the cyanine scaffold.

1. Sulfonation: The most common and effective method for increasing the water solubility of cyanine dyes is the introduction of sulfonate groups (-SO₃⁻) to the aromatic rings of the indolenine or benzindole moieties.[1][2] These negatively charged groups significantly enhance the hydrophilicity of the dye molecule, allowing for direct dissolution in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[1][2] This is particularly advantageous when working with sensitive biological molecules, such as proteins, that can be denatured by organic solvents.[2] Furthermore, the presence of sulfonate groups can reduce the tendency of the dyes to aggregate in aqueous solutions, which helps to maintain their fluorescence quantum yield.

3. Zwitterionic Dyes: The development of zwitterionic cyanine dyes, which contain both a positively and a negatively charged group, represents a more recent approach to improving solubility and reducing non-specific binding. These dyes are designed to have a net neutral charge, which can minimize interactions with biological macromolecules and improve their in vivo performance.

The impact of these modifications on the water solubility of various NIR cyanine dyes is summarized in the table below.

Quantitative Water Solubility of Selected NIR Cyanine Dyes

| Dye Name/Derivative | Modification | Water Solubility | Reference(s) |

| Indocyanine Green (ICG) | Two sulfonate groups | 1 mg/mL | |

| Sulfo-Cy5 carboxylic acid | Multiple sulfonate groups | 240 g/L (0.35 M) | |

| Sulfo-Cy5.5 derivative | Sulfonate groups | ≥ 5 mg/mL | |

| IRDye800CW | Multiple sulfonate groups | Good water solubility (quantitative data not specified) | |

| Non-sulfonated Cyanines (e.g., Cy5, Cy7) | None | Low aqueous solubility, requires organic co-solvents (5-20% DMF or DMSO) |

Experimental Protocols

General Protocol for Synthesis of a Water-Soluble Sulfonated Cyanine Dye (Sulfo-Cy5 Carboxylic Acid)

This protocol is a generalized procedure based on methodologies reported in the literature.

Materials:

-

4-Hydrazinobenzenesulfonic acid

-

3-Methyl-2-butanone

-

Acetic acid

-

Iodomethane

-

6-Bromohexanoic acid

-

Malonaldehyde dianilide hydrochloride

-

Acetic anhydride

-

Pyridine

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Sulfonated Indolenine: Reflux 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in acetic acid to form the sulfonated indolenine derivative.

-

Quaternization: Alkylate the sulfonated indolenine with iodomethane and 6-bromohexanoic acid in separate reactions to introduce the N-alkyl and N-carboxypentyl groups, respectively.

-

Dye Condensation: React the N-carboxypentyl sulfonated indolenine with malonaldehyde dianilide hydrochloride in acetic anhydride.

-

Asymmetric Dye Formation: Add the N-alkyl sulfonated indolenine to the reaction mixture in pyridine to form the asymmetric sulfo-Cy5 dye.

-

Purification: Precipitate the crude dye with ethyl acetate and purify by silica gel column chromatography using a gradient of ethyl acetate and methanol.

General Protocol for Bioconjugation of a Water-Soluble NIR Cyanine Dye to an Antibody

This protocol outlines the general steps for labeling an antibody with an NHS-ester functionalized water-soluble cyanine dye.

Materials:

-

Water-soluble cyanine dye with N-hydroxysuccinimide (NHS) ester functional group

-

Antibody in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if necessary for dye dissolution, though often not required for sulfonated dyes)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 1-2 mg/mL) in an amine-free buffer.

-

Prepare the Dye Solution: Dissolve the cyanine dye-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution. For highly water-soluble sulfonated dyes, direct dissolution in the reaction buffer may be possible.

-

Conjugation Reaction: Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye to antibody). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye from the labeled antibody using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorption wavelength of the dye and at 280 nm for the protein.

Experimental Workflow for Measuring Water Solubility

A standardized method for determining the precise water solubility of novel cyanine dyes is crucial for their characterization. The following workflow is adapted from protocols for determining the solubility of nanoparticles and can be applied to dye molecules.

Caption: A generalized workflow for the experimental determination of the water solubility of a near-infrared cyanine dye.

Signaling Pathways in Drug Development and Research

Water-soluble NIR cyanine dyes are frequently used to label targeting moieties, such as peptides or antibodies, to visualize and quantify biological processes. Understanding the underlying signaling pathways is critical for the effective design and interpretation of these molecular imaging studies.

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death. NIR fluorescent probes that are activated by caspase-3 are valuable tools for monitoring therapeutic efficacy of anticancer drugs that induce apoptosis.

Caption: A simplified diagram illustrating the activation of Caspase-3 through both the extrinsic and intrinsic apoptotic pathways.

uMUC-1 Signaling in Pancreatic Cancer

The underglycosylated mucin 1 (uMUC-1) is a tumor-associated antigen that is overexpressed in several cancers, including pancreatic cancer. It serves as a target for novel immunotherapies. Water-soluble NIR dyes conjugated to uMUC-1 targeting peptides or antibodies can be used to visualize tumor margins and assess therapeutic response.

Caption: A simplified representation of the uMUC-1 signaling pathway promoting cell proliferation and survival in pancreatic cancer.

Conclusion

The development of water-soluble near-infrared cyanine dyes has been a significant advancement in the field of biomedical imaging and diagnostics. Through chemical modifications such as sulfonation and PEGylation, the challenges associated with the hydrophobicity of the cyanine core have been largely overcome, enabling their widespread use in aqueous environments. This guide has provided a comprehensive overview of the strategies to enhance water solubility, presented available quantitative data, and offered detailed experimental protocols to facilitate the application of these powerful fluorescent probes in research and drug development. The continued innovation in dye chemistry promises to yield even more robust and versatile tools for elucidating complex biological processes and advancing therapeutic interventions.

References

Sulfo-Cy7.5 dimethyl structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cy7.5 dimethyl, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols and visualizations are included to facilitate its use in research and development.

Core Chemical Properties and Structure

This compound is a non-functionalized, water-soluble cyanine dye that exhibits bright fluorescence in the near-infrared spectrum.[1][2][3][4] Its high molar absorption coefficient and good quantum yield make it a valuable tool for various technical applications, including its use as a non-reactive fluorophore for control experiments and for the calibration of imaging systems.[2]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H37K3N2O12S4 | |

| Molecular Weight | 983.30 g/mol | |

| Appearance | Green powder | |

| Excitation Maximum (λex) | 778 nm | |

| Emission Maximum (λem) | 797 nm | |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.21 | |

| Solubility | Good in water, DMF, and DMSO |

Chemical Structure

The structure of this compound is characterized by a polymethine chain connecting two indolenine rings, with sulfonate groups that confer its water solubility.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. Based on the available information, the exact structural representation can be found on vendor websites such as Lumiprobe.)

Applications in Research and Drug Development

As a non-functionalized dye, this compound is primarily utilized in the following applications:

-

Control Experiments: It serves as a negative control in labeling experiments to assess non-specific binding and background fluorescence.

-

System Calibration: Its stable and bright fluorescence is ideal for calibrating and standardizing fluorescence imaging systems, including microscopes and in vivo imaging instruments.

-

In Vivo Imaging: Due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, it is suitable for deep-tissue imaging studies in small animals.

Experimental Protocols

While this compound is not used for direct labeling, the following protocols are representative of how a similar, functionalized NIR dye (e.g., Sulfo-Cy7.5 NHS ester) would be used. These workflows are also relevant for understanding the context in which this compound would be used as a control.

General Protocol for In Vivo Imaging in a Small Animal Model

This protocol outlines a typical workflow for assessing the biodistribution of a NIR-labeled agent.

-

Probe Preparation: Dissolve the NIR dye in a biocompatible solvent like sterile phosphate-buffered saline (PBS) or a minimal amount of DMSO, ensuring the final concentration is non-toxic. A typical dosage for cyanine dyes is in the range of 0.5-5 mg/kg of body weight.

-

Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved institutional guidelines.

-

Administration: Administer the dye solution, typically via intravenous (IV) injection into the tail vein. The injection volume is usually between 100-200 µL.

-

Image Acquisition: Place the animal in an in vivo imaging system equipped with the appropriate excitation and emission filters for the NIR dye. Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.

-

Data Analysis: Analyze the images to quantify the fluorescence intensity in different organs and tissues over time.

Protocol for Calibration of a Fluorescence Microscope

This protocol describes how a non-functionalized dye like this compound can be used to calibrate a fluorescence microscope.

-

Prepare Standard Solutions: Create a dilution series of this compound in PBS to generate a standard curve of known concentrations.

-

Sample Preparation: Load the standard solutions into a 96-well plate or onto microscope slides.

-

Image Acquisition: Using the fluorescence microscope with the appropriate NIR filter set, acquire images of each standard solution. Ensure that the imaging settings (e.g., exposure time, gain) are kept constant and are within the linear range of the detector.

-

Data Analysis: Measure the mean fluorescence intensity of each image.

-

Generate Standard Curve: Plot the mean fluorescence intensity against the corresponding dye concentration. This curve can then be used to convert arbitrary fluorescence units from experimental samples into equivalent dye concentrations.

Conceptual Visualization of a Signaling Pathway

While this compound itself is not used to label specific molecules in a signaling pathway, a functionalized version (e.g., conjugated to an antibody) would be. The following diagram illustrates how a fluorescently labeled antibody targeting the Epidermal Growth Factor Receptor (EGFR) could be used to visualize this key component in a signaling cascade.

Storage and Handling

For optimal stability, this compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Prolonged exposure to light should be avoided.

References

The Ultimate Guide to Sulfo-Cy7.5: A Deep Dive into its Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical research, the demand for sensitive, stable, and versatile molecular probes is ever-increasing. Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye, has emerged as a powerful tool for a myriad of applications, from in vivo imaging to quantitative immunoassays. This technical guide provides a comprehensive overview of Sulfo-Cy7.5, its properties, and its applications, complete with detailed experimental protocols and data to empower your research and development endeavors.

Core Properties of Sulfo-Cy7.5: A Comparative Overview

Sulfo-Cy7.5 is a sulfonated heptamethine cyanine dye characterized by its exceptional water solubility, high photostability, and intense fluorescence in the near-infrared spectrum.[1][2] Its spectral properties, with an absorption maximum around 778-788 nm and an emission maximum around 797-808 nm, fall within the NIR "optical window" (700-900 nm), where light penetration through biological tissues is maximal and autofluorescence is minimal.[3][4] This makes it an ideal candidate for deep-tissue and in vivo imaging.[1]

Structurally similar to Indocyanine Green (ICG), a clinically approved NIR dye, Sulfo-Cy7.5 incorporates a rigidized trimethylene chain that enhances its fluorescence quantum yield. The presence of sulfonate groups not only improves its water solubility but also reduces non-specific binding and aggregation in aqueous environments, leading to improved performance in biological assays.

Table 1: Comparative Spectral and Physicochemical Properties of Sulfo-Cy7.5 Derivatives and ICG

| Property | Sulfo-Cy7.5 NHS Ester | Sulfo-Cy7.5 Maleimide | Sulfo-Cy7.5 Amine | Sulfo-Cy7.5 Carboxylic Acid | Indocyanine Green (ICG) |

| Excitation Max (nm) | ~778 | ~788 | ~778 | ~778 | ~780 |

| Emission Max (nm) | ~797 | ~808 | ~797 | ~797 | ~820 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~222,000 | Not specified | ~222,000 | ~222,000 | ~200,000 |

| Quantum Yield | Higher than ICG | Higher than ICG | Higher than ICG | Higher than ICG | Low |

| Solubility | High in water, DMF, DMSO | High in water | High in water, DMF, DMSO | High in water, DMF, DMSO | Soluble in water |

| Reactive Group | N-hydroxysuccinimide ester | Maleimide | Primary amine | Carboxylic acid | N/A |

| Target Functional Group | Primary amines | Thiols (Sulfhydryls) | Carboxylic acids, activated esters | Primary amines (after activation) | N/A |

Bioconjugation: Linking Sulfo-Cy7.5 to Your Molecule of Interest

The versatility of Sulfo-Cy7.5 lies in its availability with a range of reactive moieties, enabling covalent labeling of various biomolecules, including antibodies, peptides, and small molecules.

Labeling of Primary Amines with Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is widely used for labeling proteins and other molecules containing primary amines (e.g., the ε-amino group of lysine residues). The reaction is efficient at a slightly alkaline pH (7.5-8.5).

Experimental Protocol: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

Dye Preparation:

-

Shortly before use, dissolve the Sulfo-Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 15:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.

-

Labeling of Thiols with Sulfo-Cy7.5 Maleimide

Sulfo-Cy7.5 maleimide is ideal for labeling molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides. The reaction is highly specific and occurs at a neutral pH (6.5-7.5).

Experimental Protocol: Protein Labeling with Sulfo-Cy7.5 Maleimide

Materials:

-

Protein with free thiol groups in a degassed, amine-free buffer (e.g., PBS, pH 7.2)

-

Sulfo-Cy7.5 maleimide

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

-

Dye Preparation:

-

Dissolve the Sulfo-Cy7.5 maleimide in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the dye solution to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the conjugate using a size-exclusion chromatography column as described for the NHS ester labeling.

-

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of quantitative assessment of indocyanine green fluorescent imaging in a one-vessel model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfo-Cy7.5 Dimethyl for In Vivo Imaging

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 and its derivatives, detailing the core mechanisms that make it a powerful tool for non-invasive in vivo fluorescence imaging. We will explore its chemical properties, the principles of near-infrared (NIR) imaging, experimental workflows, and the quantitative data that underpins its application in preclinical research.

The Core Principles of Near-Infrared (NIR) In Vivo Imaging

In vivo fluorescence imaging is a technique that utilizes specialized cameras to detect light emitted from fluorescent molecules (fluorophores) within a living organism.[1] The choice of fluorophore is critical for obtaining high-quality data. Imaging in the near-infrared (NIR) window, typically between 650 nm and 1700 nm, offers significant advantages over imaging with visible light.[2]

Biological tissues contain components like hemoglobin, water, and lipids that absorb and scatter light. This effect is much less pronounced in the NIR-I window (700-900 nm), leading to two key benefits:

-

Deeper Tissue Penetration: NIR light can travel several millimeters to centimeters through tissue, enabling the visualization of deep-seated structures and processes.[3][4]

-

Low Background Autofluorescence: Tissues naturally emit their own fluorescence when excited by light, creating background noise. This autofluorescence is minimal in the NIR region, resulting in a much higher signal-to-noise ratio and clearer, more sensitive detection.[2]

Furthermore, the lower energy of NIR light minimizes phototoxicity, making it ideal for longitudinal studies in living animals. Cyanine dyes, such as Sulfo-Cy7.5, are a prominent class of molecules designed to operate within this advantageous NIR window.

Understanding Sulfo-Cy7.5 Dimethyl and Its Derivatives

Sulfo-Cy7.5 is a water-soluble, near-infrared cyanine dye. It is structurally similar to Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, but has been engineered to possess a significantly higher fluorescence quantum yield, making it a brighter and more efficient imaging agent.

The specific compound, This compound , is a non-functionalized version of the dye. This means it lacks a reactive group for conjugation to other molecules. Its primary uses are:

-

As a non-reactive control agent in targeted imaging studies.

-

For applications not requiring specific targeting , such as vascular imaging or assessing vessel permeability.

-

As a calibration standard for imaging systems.

For most in vivo imaging applications, particularly in oncology and drug development, the goal is to visualize a specific biological target (e.g., a tumor, a receptor, or an enzyme). This is achieved using reactive derivatives of Sulfo-Cy7.5, such as:

-

Sulfo-Cy7.5 NHS ester: Reacts with primary amines (-NH2) on proteins, antibodies, and peptides.

-

Sulfo-Cy7.5 Maleimide: Reacts with thiol groups (-SH) found in cysteine residues of proteins and peptides.

By conjugating these reactive dyes to a targeting molecule (like an antibody), a highly specific imaging probe is created. The targeting molecule acts as a guide, delivering the fluorescent dye to the site of interest.

Mechanism of Action for Targeted Imaging

The workflow for targeted in vivo imaging involves several key steps, from probe creation to data analysis. The fundamental principle is that the Sulfo-Cy7.5 dye acts as a reporter, generating a detectable signal only where the targeting molecule has accumulated.

Quantitative Data and Properties

The effectiveness of a fluorophore is defined by its photophysical properties. Sulfo-Cy7.5 is engineered for high performance in biological systems.

| Property | Value | Significance for In Vivo Imaging |

| Excitation Maximum (λex) | ~778 nm | Falls within the NIR-I window, allowing for excitation with deep-penetrating light sources (e.g., 785 nm laser). |

| Emission Maximum (λem) | ~797 nm | Emitted light is well within the NIR window, ensuring minimal tissue absorption and low background for sensitive detection. |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the dye absorbs light. A high value indicates efficient light absorption, contributing to a brighter signal. |

| Fluorescence Quantum Yield (Φ) | 0.21 | The ratio of photons emitted to photons absorbed. A higher value means the dye is more efficient at converting absorbed light into a fluorescent signal. |

| Solubility | High in Water, DMSO, DMF | Excellent water solubility, conferred by the "sulfo-" groups, prevents aggregation in biological buffers and ensures biocompatibility. |

| Molecular Weight | ~983.3 g/mol | Relevant for calculating concentrations and conjugation ratios. |

Generalized Experimental Protocols

The following protocols provide a general framework. Specific parameters such as concentration, incubation time, and animal models should be optimized for each application.

Protocol: Antibody Labeling with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of a Sulfo-Cy7.5 NHS ester to an antibody via primary amines.

-

Antibody Preparation:

-

Dialyze or buffer-exchange the antibody into a phosphate-buffered saline (PBS) solution at pH 8.0-8.5. Ensure the buffer is amine-free (e.g., no Tris).

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Dye Preparation:

-

Allow the Sulfo-Cy7.5 NHS ester vial to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Calculate the volume of dye stock needed for a 5-10 molar excess relative to the antibody. (Molar excess = [moles of dye] / [moles of antibody]).

-

Add the calculated volume of dye stock to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unconjugated ("free") dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS (pH 7.4).

-

The labeled antibody conjugate will elute first as a colored fraction.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye) and applying the appropriate calculations.

-

Protocol: Small Animal In Vivo Imaging

This protocol outlines the general steps for imaging a tumor-bearing mouse model with a targeted Sulfo-Cy7.5 probe.

-

Animal Preparation:

-

Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

-

If necessary, remove fur from the imaging area to reduce light scattering and absorption.

-

Place the anesthetized animal on the imaging stage of an in vivo imaging system (e.g., IVIS, Pearl). Maintain body temperature with a warming pad.

-

-

Probe Administration:

-

Acquire a baseline "pre-injection" image of the animal to measure background autofluorescence.

-

Administer the Sulfo-Cy7.5-labeled probe, typically via intravenous (tail vein) injection. A common dose is 1-10 nmol of the probe in 100-200 µL of sterile PBS.

-

-

Imaging:

-

Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor probe biodistribution and target accumulation.

-

Use the appropriate filter set for Sulfo-Cy7.5 (e.g., ~780 nm excitation, ~810 nm emission).

-

Acquire a white light or photographic image to co-register the fluorescence signal with the animal's anatomy.

-

-

Data Analysis:

-

Using the system's software, draw Regions of Interest (ROI) around the target tissue (e.g., tumor) and control tissues (e.g., muscle).

-

Quantify the fluorescence signal in each ROI, typically expressed as radiant efficiency or average fluorescence intensity.

-

Calculate the tumor-to-background ratio to assess the specificity of the probe.

-

For terminal studies, organs can be explanted and imaged ex vivo to confirm biodistribution.

-

References

Understanding the Fluorescence Quantum Yield of Sulfo-Cy7.5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Sulfo-Cy7.5, a near-infrared (NIR) fluorescent dye. This document details the photophysical properties of Sulfo-Cy7.5, the factors influencing its fluorescence quantum yield, and a meticulous protocol for its experimental determination.

Introduction to Sulfo-Cy7.5

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that is structurally similar to Indocyanine Green (ICG).[1] It is widely utilized in various biological and biomedical research applications, including in vivo imaging, due to its deep tissue penetration and minimal background autofluorescence.[2] The presence of sulfonate groups enhances its water solubility, making it suitable for use in aqueous environments without the need for organic solvents. The dye's rigidized trimethylene chain contributes to a higher fluorescence quantum yield compared to ICG.[1]

Photophysical Properties of Sulfo-Cy7.5

The efficiency of a fluorophore is characterized by its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient dye. The key spectral properties of Sulfo-Cy7.5 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~788 nm | [2][3] |

| Emission Maximum (λem) | ~808 nm | |

| Molar Extinction Coefficient (ε) | 222,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.21 | |

| Stokes Shift | ~20 nm |

Factors Influencing the Fluorescence Quantum Yield of Sulfo-Cy7.5

The fluorescence quantum yield of cyanine dyes like Sulfo-Cy7.5 is highly sensitive to their local environment. Understanding these factors is critical for accurate and reproducible fluorescence measurements.

| Factor | Effect on Quantum Yield | Mechanism |

| Solvent Viscosity | Increases with increasing viscosity | The primary non-radiative decay pathway for cyanine dyes is cis-trans isomerization of the polymethine chain. Higher solvent viscosity restricts this molecular motion, thus favoring the radiative decay pathway (fluorescence). |

| Temperature | Decreases with increasing temperature | Increased thermal energy promotes vibrational relaxation and other non-radiative decay processes, including cis-trans isomerization, leading to a lower fluorescence quantum yield. |

| Aggregation | Decreases with increasing concentration (aggregation) | At high concentrations, dye molecules can form non-fluorescent aggregates, leading to self-quenching of fluorescence. The sulfonation of Sulfo-Cy7.5 helps to mitigate this by increasing its water solubility. |

| Conjugation to Biomolecules | Can increase or decrease | The local environment of the dye can change upon conjugation to a protein or other biomolecule. This can alter the quantum yield by affecting the dye's conformational mobility and interactions with its surroundings. |

Experimental Protocol for Determining the Fluorescence Quantum Yield of Sulfo-Cy7.5

The most reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence to that of a standard with a known quantum yield. For near-infrared dyes like Sulfo-Cy7.5, a suitable standard is Indocyanine Green (ICG). The high-accuracy gradient method is detailed below.

Required Equipment and Materials

-

Spectrofluorometer: Capable of measuring corrected emission spectra in the near-infrared range.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Quantum Yield Standard: Indocyanine Green (ICG) with a known quantum yield in a specific solvent (e.g., Φf = 0.13 in DMSO).

-

Sulfo-Cy7.5

-

High-Purity Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO).

-

Volumetric flasks and micropipettes

Experimental Workflow

Caption: Workflow for Quantum Yield Determination.

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the standard (ICG) and the sample (Sulfo-Cy7.5) in the same high-purity solvent (e.g., DMSO). The concentration should be accurately known.

-

-

Preparation of Serial Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 750 nm, where both ICG and Sulfo-Cy7.5 absorb).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.

-

Data Analysis

-

Integrate Fluorescence Spectra:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

-

Plot Data:

-

For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

-

Calculate Gradients:

-

Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear with a y-intercept close to zero.

-

-

Calculate Quantum Yield:

-

The fluorescence quantum yield of Sulfo-Cy7.5 (Φf_X) can be calculated using the following equation:

Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φf_ST is the known quantum yield of the standard (ICG).

-

Grad_X is the gradient of the plot for the sample (Sulfo-Cy7.5).

-

Grad_ST is the gradient of the plot for the standard (ICG).

-

η_X is the refractive index of the solvent used for the sample.

-

η_ST is the refractive index of the solvent used for the standard.

Note: If the same solvent is used for both the sample and the standard, the refractive index term (η_X² / η_ST²) becomes 1 and can be omitted from the equation.

-

Conclusion

The fluorescence quantum yield is a critical parameter for evaluating the performance of fluorescent dyes like Sulfo-Cy7.5 in various applications. By understanding the factors that influence this property and by employing a rigorous experimental protocol, researchers can obtain accurate and reliable data, ensuring the quality and reproducibility of their fluorescence-based assays. This guide provides the necessary framework for achieving a thorough understanding and precise measurement of the fluorescence quantum yield of Sulfo-Cy7.5.

References

Technical Guide: Molar Extinction Coefficient of Sulfo-Cy7.5 Dimethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of Sulfo-Cy7.5 dimethyl, a water-soluble, near-infrared (NIR) fluorescent dye. This document outlines the spectral properties of the dye, a detailed experimental protocol for the determination of its molar extinction coefficient, and illustrates its application in common laboratory workflows.

Core Properties of this compound

This compound is a non-functionalized cyanine dye characterized by its bright fluorescence in the near-infrared spectrum. Its high molar absorption coefficient makes it a valuable tool for various technical applications, including its use as a non-reactive fluorophore for control experiments and calibration.[1][2] The sulfonate groups enhance its water solubility, making it suitable for use in aqueous environments without the need for organic co-solvents.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound.

| Property | Value | Unit |

| Molar Extinction Coefficient (ε) | 222,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Excitation Maximum (λmax) | 778 | nm |

| Emission Maximum (λem) | 797 | nm |

| Fluorescence Quantum Yield (Φ) | 0.21 | |

| Molecular Weight | 983.30 | g/mol |

| Molecular Formula | C₄₀H₃₇K₃N₂O₁₂S₄ | |

| Solubility | Water, DMF, DMSO |

Data sourced from multiple suppliers and databases.[1][2]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

The Beer-Lambert Law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the substance (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

-

This compound powder

-

High-purity solvent (e.g., deionized water, DMSO, or methanol)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution. For example, to create a 1 mM stock solution, dissolve 0.9833 mg of the dye in 1 mL of solvent.

-

Ensure the dye is completely dissolved. Gentle vortexing or sonication may be necessary.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare several solutions of known, lower concentrations.

-

It is recommended to prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to measure the absorbance at the maximum absorption wavelength (λmax) of this compound, which is 778 nm.

-

Use the same solvent that the dye is dissolved in as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling it.

-

-

Data Analysis:

-

Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.

-

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Application in Immunofluorescence Microscopy Workflow

Sulfo-Cy7.5, as a member of the Cy7.5 dye family, is often used in bioconjugation to label proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy and in vivo imaging.[3] The following diagram illustrates a typical workflow for an immunofluorescence experiment.

Caption: Immunofluorescence microscopy workflow using a labeled antibody.

References

A Technical Guide to Near-Infrared Fluorescence Imaging: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive tool in biomedical research and drug development. Its ability to visualize biological processes in real-time, deep within living tissue, offers unparalleled insights into disease mechanisms, therapeutic efficacy, and pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental principles of NIR fluorescence imaging, from the underlying physics to its practical applications, tailored for professionals in the life sciences.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This phenomenon is governed by the principles of quantum mechanics and can be understood through the Jablonski diagram.

Upon absorbing a photon of light, a fluorophore transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is nearly instantaneous. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the fluorophore can return to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence that is detected. Due to the energy lost during the non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

A competing and often undesirable process is photobleaching , the irreversible photochemical destruction of a fluorophore upon prolonged exposure to excitation light.[1][2] This occurs when the excited fluorophore transitions to a highly reactive triplet state, leading to reactions with surrounding molecules, particularly oxygen, that permanently damage the fluorophore and extinguish its fluorescence.[3] Minimizing photobleaching is a critical consideration in experimental design.

The Near-Infrared Advantage in Biological Imaging

Biological tissues contain endogenous molecules, such as collagen, elastin, NADH, and flavins, that naturally fluoresce, a phenomenon known as autofluorescence .[4][5] This autofluorescence is most prominent in the ultraviolet and visible regions of the electromagnetic spectrum and can create a high background signal, obscuring the signal from fluorescent probes. Additionally, light in the visible spectrum is strongly absorbed by hemoglobin and water and is subject to significant scattering by tissues, limiting its penetration depth.

The near-infrared (NIR) region of the spectrum offers a "biological window" where the absorption and scattering of light by biological tissues are significantly reduced. This leads to several key advantages for in vivo imaging:

-

Deeper Tissue Penetration: NIR light can penetrate several millimeters to centimeters into tissue, enabling the visualization of deeper structures.

-

Reduced Autofluorescence: The intrinsic fluorescence of biological tissues is minimal in the NIR range, resulting in a lower background signal and a significantly improved signal-to-background ratio (SBR).

-

Minimized Photodamage: The lower energy of NIR photons reduces the risk of light-induced damage to biological tissues compared to higher-energy visible or UV light.

The NIR window is further subdivided into two main regions, NIR-I and NIR-II, with the emerging NIR-II window offering further enhancements in imaging quality.

Comparison of NIR-I and NIR-II Windows

While the NIR-I window provides significant advantages over visible light imaging, the NIR-II window (also known as the short-wave infrared or SWIR window) further reduces light scattering and almost completely eliminates autofluorescence. This results in even deeper tissue penetration and higher spatial resolution, enabling clearer visualization of fine anatomical structures.

| Feature | NIR-I Window | NIR-II Window |

| Wavelength Range | 650–950 nm | 1000–1700 nm |

| Tissue Penetration | Good (up to 10 mm) | Excellent (deeper than NIR-I) |

| Autofluorescence | Low | Negligible |

| Light Scattering | Reduced | Further reduced |

| Spatial Resolution | Good | High |

| Signal-to-Background Ratio | High | Very High |

Classes of Near-Infrared Fluorophores

The development of bright, stable, and biocompatible NIR fluorophores is crucial for advancing NIR imaging. These probes can be broadly categorized into small organic molecules, quantum dots, and various nanoparticles.

Small Organic Molecule Dyes

Small organic molecules are the most widely used class of NIR fluorophores due to their well-defined chemical structures, ease of synthesis and modification, and favorable biocompatibility.

-

Cyanine Dyes: This class includes the FDA-approved Indocyanine Green (ICG). ICG has a peak absorption around 800 nm and emission between 750 nm and 950 nm. It binds tightly to plasma proteins, confining it to the vascular system, and is exclusively cleared by the liver. These properties make it highly valuable for applications such as angiography, perfusion imaging, and sentinel lymph node mapping.

-

BODIPY Dyes: Boron-dipyrromethane (BODIPY) dyes are known for their high stability and quantum yields. However, they are often hydrophobic, which can present challenges for in vivo applications.

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to unique optical properties. Their emission wavelength can be precisely tuned by changing their size and composition, allowing for the generation of probes across the NIR-I and NIR-II windows.

Key advantages of QDs include high photostability, high quantum yields, and narrow, symmetric emission spectra, which are ideal for multiplexed imaging. However, concerns about their potential long-term toxicity, primarily due to the presence of heavy metals like cadmium and lead, remain a challenge for clinical translation.

Nanoparticles

A diverse range of nanoparticles are being developed as platforms for NIR fluorescence imaging. These include:

-

Dye-Containing Nanoparticles: Encapsulating small molecule NIR dyes within nanoparticle carriers (e.g., silica nanoparticles, liposomes) can improve their solubility, stability, and pharmacokinetic properties.

-

Rare-Earth-Doped Nanoparticles: These nanoparticles can be engineered to have long luminescence lifetimes and high resistance to photobleaching.

-

Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs possess intrinsic NIR-II fluorescence and have been explored for deep-tissue imaging.

| Fluorophore Class | Examples | Wavelength Range | Key Advantages | Key Disadvantages |

| Small Molecules | ICG, other Cyanines, BODIPY | NIR-I, NIR-II | Good biocompatibility, ease of modification, FDA-approved options (ICG) | Lower photostability and quantum yield compared to QDs, potential for rapid clearance |

| Quantum Dots | CdTe, PbS, Ag₂S | NIR-I, NIR-II | High quantum yield, high photostability, tunable emission | Potential long-term toxicity due to heavy metals |

| Nanoparticles | Dye-loaded silica, Rare-earth doped, SWCNTs | NIR-I, NIR-II | High stability, multifunctional capabilities (theranostics), improved pharmacokinetics | Complex synthesis, potential for immunogenicity, larger size may affect biodistribution |

Instrumentation for In Vivo NIR Fluorescence Imaging

A typical in vivo NIR fluorescence imaging system consists of several key components designed to excite the fluorophore and detect the emitted fluorescence with high sensitivity.

-

Excitation Source: A light source, such as a laser or a filtered broadband lamp, provides the light to excite the fluorophores. For NIR imaging, sources emitting in the 670-808 nm range are common.

-

Filters: An excitation filter is placed after the light source to select the specific wavelength range for fluorophore excitation. An emission filter is placed before the detector to block scattered excitation light and autofluorescence, allowing only the longer-wavelength fluorescence from the probe to be detected.

-

Imaging Chamber: The anesthetized animal is placed in a light-tight imaging chamber to minimize background light.

-

Detector: A highly sensitive camera, such as a cooled charge-coupled device (CCD) for the NIR-I range or an Indium Gallium Arsenide (InGaAs) camera for the NIR-II range, captures the emitted fluorescence.

-

Software: Dedicated software is used to control the imaging system, acquire images, and perform data analysis.

Experimental Protocol: In Vivo Imaging in Mice

The following provides a generalized protocol for performing in vivo NIR fluorescence imaging in a mouse model. Specific parameters will need to be optimized based on the fluorophore, animal model, and biological question.

Materials

-

NIR fluorophore (e.g., ICG, dye-conjugated antibody, or nanoparticle)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

6-8 week old mice (e.g., nude mice to minimize signal attenuation by fur)

-

In vivo NIR fluorescence imaging system

-

Sterile saline or other appropriate vehicle for probe administration

-

Syringes and needles for injection

Methodology

-

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Place the anesthetized animal on the imaging stage within the system. Maintain body temperature using a warming pad.

-

Baseline Imaging: Acquire a pre-injection (baseline) image of the animal to assess background autofluorescence.

-

Probe Administration: Administer the NIR fluorescent probe. The route of administration will depend on the study's objective (e.g., intravenous tail vein injection for biodistribution studies, intradermal injection for lymphatic imaging). A typical injection volume is 100-200 µL.

-

Image Acquisition: Begin acquiring images immediately after injection or at predetermined time points. Imaging can be performed dynamically (as a video) to track initial distribution or at static time points (e.g., 1, 4, 24, 48 hours) to assess accumulation and clearance.

-

Ex Vivo Imaging (Optional): At the end of the in vivo imaging session, the animal can be euthanized, and major organs (liver, spleen, kidneys, tumor, etc.) can be excised and imaged to confirm the in vivo biodistribution and quantify probe accumulation.

-

Data Analysis: Use the imaging software to quantify the fluorescent signal in regions of interest (ROIs). The signal is typically expressed as radiant efficiency or average fluorescence intensity. Background correction using the pre-injection images is essential for accurate quantification.

Applications in Drug Development

NIR fluorescence imaging is a versatile tool that can be applied at various stages of the drug development pipeline.

-

Pharmacokinetics and Biodistribution: By labeling a drug candidate or a surrogate molecule with an NIR fluorophore, its absorption, distribution, metabolism, and excretion (ADME) can be tracked non-invasively in real-time. This provides crucial information about whether the drug reaches its intended target and avoids off-target accumulation.

-

Target Engagement and Efficacy: "Smart" or activatable probes can be designed to fluoresce only upon interaction with a specific enzyme or biomarker associated with the disease state. This allows for the direct visualization of target engagement and can serve as an early indicator of therapeutic efficacy.

-

Image-Guided Surgery: NIR fluorescence can be used intraoperatively to delineate tumor margins, helping surgeons to resect cancerous tissue more completely while sparing healthy tissue. ICG is widely used for this application, as well as for mapping sentinel lymph nodes to assess cancer metastasis.

-

Inflammation and Immunology: NIR probes can be targeted to specific immune cell populations or markers of inflammation, enabling the non-invasive monitoring of inflammatory processes and the effects of anti-inflammatory drugs.

Conclusion

Near-infrared fluorescence imaging offers a unique combination of high sensitivity, deep tissue penetration, and real-time visualization capabilities. As NIR fluorophore chemistry and imaging instrumentation continue to advance, particularly in the NIR-II window, the impact of this technology on biomedical research and drug development will undoubtedly continue to grow. For scientists and researchers, a thorough understanding of its core principles is essential to effectively harness its potential to accelerate the translation of novel therapeutics from the laboratory to the clinic.

References

- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 2. Photobleaching - Wikipedia [en.wikipedia.org]

- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]

- 4. bitesizebio.com [bitesizebio.com]

- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7.5 Dimethyl Antibody Labeling

For researchers, scientists, and drug development professionals, the following provides a detailed protocol for the conjugation of Sulfo-Cy7.5 dimethyl, a near-infrared fluorescent dye, to antibodies. This process is critical for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1]

Introduction

Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[1][2] Its NHS ester derivative reacts efficiently with primary amine groups on antibodies, such as the ε-amino groups of lysine residues, to form stable covalent bonds.[3][4] This protocol outlines the materials, procedures, and calculations necessary to successfully label antibodies with Sulfo-Cy7.5 for downstream applications. The stability of the final conjugate is primarily determined by the antibody itself, rather than the fluorophore or the chemical bond.

Key Applications of Sulfo-Cy7.5 Labeled Antibodies:

-

In Vivo Imaging: Enables deep tissue imaging with low background interference.

-

Fluorescence Microscopy: Facilitates high-resolution imaging of cells and tissues.

-

Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Sulfo-Cy7.5 and the antibody labeling reaction.

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy7.5

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~778 nm | |

| Emission Maximum (λem) | ~797-808 nm | |

| Extinction Coefficient | 222,000 M-1cm-1 | |

| Stokes Shift | ~20 nm | |

| Solubility | Good in water, DMSO, DMF | |

| Storage (NHS ester) | ≤ -15°C, desiccated and protected from light |

Table 2: Recommended Reaction Parameters for Antibody Labeling

| Parameter | Recommended Value | Reference |

| Antibody Concentration | 1-2 mg/mL (minimum 1 mg/mL) | |

| Reaction Buffer | PBS (pH 7.4) or Tris-HCl (pH 7.4-8.0) | |

| Dye:Antibody Molar Ratio | 5:1 to 20:1 (start with 10:1) | |

| Optimal Dye/Antibody Ratio (Final Conjugate) | 2-3 fluorophores per antibody | |

| Incubation Time | 30-60 minutes at room temperature | |

| Quenching Agent (Optional) | Tris or Glycine (50-100 mM final concentration) |

Experimental Protocol

This protocol is a general guideline for labeling approximately 100 µg of an antibody like IgG. Optimization may be required for different antibodies or scales.

Materials Required

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

Sulfo-Cy7.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)

-

Purification Column: Desalting spin column (e.g., Sephadex G-25) or protein concentrator

-

Collection tubes

Procedure

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.

- The antibody concentration should be at least 1 mg/mL. If the concentration is lower, it should be concentrated. For optimal results, a concentration of 2 mg/mL is recommended.

- If the buffer pH is below 8.0, adjust it to a pH of 8.5 ± 0.5 with 1 M sodium bicarbonate.

2. Preparation of Dye Stock Solution:

- Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be used promptly as its activity can decrease with extended storage. It can be stored for up to two weeks at -20°C, protected from light and moisture.

3. Labeling Reaction:

- For a starting point, use a 10:1 molar ratio of dye to antibody.

- Add the calculated volume of the 10 mM Sulfo-Cy7.5 stock solution to your antibody solution. Ensure the volume of DMSO is less than 10% of the total reaction volume.

- Mix the solution gently by pipetting.

- Incubate the reaction for 30-60 minutes at room temperature, protected from light. Gentle shaking or rotation during incubation can improve efficiency.

4. Purification of the Labeled Antibody:

- The goal of this step is to remove any unconjugated Sulfo-Cy7.5 dye.

- Using a Desalting Spin Column:

- Equilibrate the spin column according to the manufacturer's instructions, typically by centrifuging with PBS to remove the storage solution.

- Apply the reaction mixture to the center of the column.

- Centrifuge the column to elute the labeled antibody. The larger antibody conjugate will pass through, while the smaller, unconjugated dye molecules are retained.

5. Storage of the Conjugate:

- Store the purified labeled antibody at 4°C for short-term use and at -20°C for long-term storage. It's recommended to add a stabilizer like 0.1% bovine serum albumin and/or a bacteriostatic agent like sodium azide. Avoid repeated freeze-thaw cycles.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, Amax).

-

Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

-

The correction factor (CF) for Sulfo-Cy7.5 at 280 nm is approximately 0.09.

-

Corrected A280 = A280 - (Amax x CF)

-

-

Calculate the molar concentrations of the antibody and the dye.

-

Antibody concentration (M) = Corrected A280 / εAntibody (For IgG, ε280 is ~210,000 M-1cm-1)

-

Dye concentration (M) = Amax / εDye (For Sulfo-Cy7.5, ε778 is ~222,000 M-1cm-1)

-

-

Calculate the DOL:

-

DOL = Molar concentration of dye / Molar concentration of antibody

-

An optimal DOL is typically between 2 and 3. Higher ratios can lead to fluorescence quenching and may affect the antibody's binding affinity.

Visualized Experimental Workflow

Caption: Workflow for Sulfo-Cy7.5 antibody labeling.

Signaling Pathway Diagram Example: Antibody-Drug Conjugate (ADC) Internalization

Sulfo-Cy7.5 labeled antibodies are often used to track the delivery and internalization of antibody-based therapeutics. The following diagram illustrates a generalized pathway for ADC internalization.

Caption: ADC binding, internalization, and drug release.

References

Application Notes and Protocols for Protein Conjugation with Sulfo-Cy7.5 NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed guide for the conjugation of proteins with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a water-soluble, near-infrared (NIR) fluorescent dye.[1][2] The sulfonated nature of this dye enhances its water solubility, making it ideal for labeling proteins and antibodies in aqueous environments.[1] The NHS ester functional group readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[3][4] This protocol is designed to be a comprehensive resource, offering step-by-step instructions from reagent preparation to post-conjugation analysis.

I. Chemical Principle of Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of Sulfo-Cy7.5. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.

II. Materials and Reagents

Table 1: Required Materials and Reagents

| Material/Reagent | Recommended Specifications |

| Protein of Interest | Purified protein (e.g., antibody) at a concentration of 2-10 mg/mL. Must be in an amine-free buffer. |

| Sulfo-Cy7.5 NHS Ester | High-quality, stored desiccated at -20°C and protected from light. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris or glycine. |

| Anhydrous DMSO | For reconstituting the Sulfo-Cy7.5 NHS ester. |